3-(1-Phenylpyrazol-4-yl)propan-1-amine;hydrochloride, also known by its IUPAC name, is a compound characterized by the presence of a pyrazole ring substituted with a phenyl group. It is often classified as an organic compound and is utilized in various scientific applications, particularly in pharmacology and medicinal chemistry. The compound's molecular formula is , with a molecular weight of approximately 201.27 g/mol .
The synthesis of 3-(1-Phenylpyrazol-4-yl)propan-1-amine;hydrochloride can be achieved through several methods:
The synthesis often requires careful control of temperature and pH to ensure high yields and purity of the final product. Analytical techniques such as thin-layer chromatography and high-performance liquid chromatography are typically employed to monitor the reaction progress and assess product purity .
The molecular structure of 3-(1-Phenylpyrazol-4-yl)propan-1-amine;hydrochloride features:
The structural representation can be described using SMILES notation: CC(CN(C1=CC=CC=N1)C(=C)C(C)C)C
. The InChI key provides further structural information: InChI=1S/C12H15N3.ClH/c1-13(14)8-7-9(11(13)15)10(12)6/h7-8H2,1H3
, indicating how atoms are connected in three-dimensional space .
3-(1-Phenylpyrazol-4-yl)propan-1-amine;hydrochloride can participate in various chemical reactions:
Reactivity studies often involve evaluating how this compound interacts with other biological molecules or potential drug targets, which can provide insights into its mechanism of action .
The mechanism of action for 3-(1-Phenylpyrazol-4-yl)propan-1-amine;hydrochloride primarily involves its interaction with specific receptors or enzymes in biological systems:
Studies indicate that compounds within this class exhibit varying degrees of potency against specific biological targets, contributing to their therapeutic effects .
Key physical properties include:
Chemical properties relevant to 3-(1-Phenylpyrazol-4-yl)propan-1-amine;hydrochloride include:
Characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are used for detailed analysis of its structure and purity .
3-(1-Phenylpyrazol-4-yl)propan-1-amine;hydrochloride has several applications in scientific research:
CAS No.: 31373-65-6
CAS No.: 1217780-14-7
CAS No.: 119698-27-0
CAS No.:
CAS No.: 74340-06-0
CAS No.: 20587-64-8